Cas no 199014-26-1 ((4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro3a,3,2-ef2benzazepin-6-ol 11-oxide)

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro3a,3,2-ef2benzazepin-6-ol 11-oxide structure
199014-26-1 structure
Product name:(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro3a,3,2-ef2benzazepin-6-ol 11-oxide
CAS No:199014-26-1
MF:C17H21NO4
Molecular Weight:303.35294508934
CID:4558044
PubChem ID:11748698

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro3a,3,2-ef2benzazepin-6-ol 11-oxide 化学的及び物理的性質

名前と識別子

    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro3a,3,2-ef2benzazepin-6-ol 11-oxide
    • Galanthamine N-Oxide
    • NS00116587
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, 11-OXIDE, (4AS-(4A.ALPHA.,6.BETA.,8AR*))-
    • (1S,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
    • J-006516
    • Galanthamine-N-oxide
    • Galantamine N-Oxide
    • 134332-50-6
    • 199014-26-1
    • GALANTAMINE METABOLITE M10
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, 11-OXIDE, (4AS,6R,8AS)-
    • AKOS030241457
    • LROQBKNDGTWXET-FVWDGWMTSA-N
    • DTXSID40173681
    • GALANTHAMINE (RS)-N-OXIDE
    • Galanthamine 10-Oxide(Galanthamine N-Oxide)
    • SCHEMBL3299153
    • S6AF61T5WO
    • GALANTAMINE N-OXIDE [USP IMPURITY]
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-oxide
    • (4AS-(4A.ALPHA.,6.BETA.,8AR*))-4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, N-OXIDE
    • Q27288725
    • UNII-S6AF61T5WO
    • インチ: 1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1
    • InChIKey: LROQBKNDGTWXET-FVWDGWMTSA-N
    • SMILES: O1C2=C(C=CC3C[N+](C)(CC[C@]4(C=C[C@@H](C[C@H]14)O)C=32)[O-])OC

計算された属性

  • 精确分子量: 303.14705815g/mol
  • 同位素质量: 303.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 1
  • 複雑さ: 483
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.8Ų
  • XLogP3: 1.3

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro3a,3,2-ef2benzazepin-6-ol 11-oxide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
H965830-100mg
(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-oxide
199014-26-1
100mg
$ 1194.00 2023-04-15
TRC
H965830-10mg
(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-oxide
199014-26-1
10mg
$ 155.00 2023-04-15
TRC
H965830-50mg
(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-oxide
199014-26-1
50mg
$ 620.00 2023-04-15

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro3a,3,2-ef2benzazepin-6-ol 11-oxide 関連文献

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm